4a,6-Diene-bactobolin
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Overview
Description
4a,6-Diene-bactobolin is a cytotoxic, polyketide-peptide and antitumor antibiotic. It was discovered in 1979 and has the molecular formula C14H20Cl2N2O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of 4a,6-Diene-bactobolin involves several key steps. One efficient strategy reported involves the preparation of glyoxylate from cyclohexenol using the Emmons-Kornblum procedure . This is followed by a series of reactions to construct the complex structure of this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Burkholderia thailandensis . The biosynthetic pathway of this compound has been well-studied, and genetic engineering techniques are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4a,6-Diene-bactobolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions can produce dechlorinated compounds .
Scientific Research Applications
4a,6-Diene-bactobolin has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Actinobolin: Another polyketide-peptide antibiotic with similar cytotoxic properties.
Bactobolin A: A closely related compound with a similar mechanism of action.
Uniqueness: 4a,6-Diene-bactobolin is unique due to its specific binding site on the bacterial ribosome and its potent cytotoxic activity . Unlike other similar compounds, it has shown enhanced antitumor activity and a broader spectrum of antibacterial activity .
Properties
CAS No. |
142429-36-5 |
---|---|
Molecular Formula |
C14H16Cl2N2O4 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-amino-N-[(3S,4S)-3-(dichloromethyl)-8-hydroxy-3-methyl-1-oxo-4H-isochromen-4-yl]propanamide |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-6(17)11(20)18-10-7-4-3-5-8(19)9(7)12(21)22-14(10,2)13(15)16/h3-6,10,13,19H,17H2,1-2H3,(H,18,20)/t6?,10-,14-/m0/s1 |
InChI Key |
DDMYCIQDOLKAAA-FHOUQSSTSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1C2=C(C(=CC=C2)O)C(=O)O[C@]1(C)C(Cl)Cl)N |
Canonical SMILES |
CC(C(=O)NC1C2=C(C(=CC=C2)O)C(=O)OC1(C)C(Cl)Cl)N |
Origin of Product |
United States |
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